rac-(5R,7S)-5,7-dimethyl-1H,2H,4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-2-one
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Overview
Description
rac-(5R,7S)-5,7-dimethyl-1H,2H,4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-2-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a fused pyrazole and pyrimidine ring system, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(5R,7S)-5,7-dimethyl-1H,2H,4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 5,7-dimethylpyrazole with a suitable pyrimidine precursor. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
rac-(5R,7S)-5,7-dimethyl-1H,2H,4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
rac-(5R,7S)-5,7-dimethyl-1H,2H,4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of rac-(5R,7S)-5,7-dimethyl-1H,2H,4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Shares the same core structure but may have different substituents.
Triazolothienopyrimidine: Contains a triazole ring fused to a thienopyrimidine core.
Imidazoquinazoline: Features an imidazole ring fused to a quinazoline core.
Uniqueness
rac-(5R,7S)-5,7-dimethyl-1H,2H,4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-2-one is unique due to its specific stereochemistry and the presence of methyl groups at positions 5 and 7. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
2740369-62-2 |
---|---|
Molecular Formula |
C8H13N3O |
Molecular Weight |
167.2 |
Purity |
95 |
Origin of Product |
United States |
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